Dibutyl malate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCSYLDRHAHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862703 | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-99-5, 1587-18-4, 2385-79-7 | |
| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malic acid, dibutyl ester | |
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| Record name | ENT-337 | |
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| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
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| Record name | (+/-)-Dibutyl malate | |
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| Record name | Dibutyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Dibutyl malate | |
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Synthetic Methodologies and Reaction Kinetics of Dibutyl Malate
Conventional Esterification Routes for Dibutyl Malate Synthesis
The synthesis of this compound is conventionally achieved via two primary pathways distinguished by the starting carboxylic acid source: maleic anhydride (B1165640) or maleic acid.
The esterification of maleic anhydride with n-butanol is a sequential, two-stage process. iich.gliwice.pl The first stage involves the rapid and nearly complete reaction of maleic anhydride with one molecule of n-butanol to form the monoester, monobutyl maleate (B1232345). This initial step is an exothermic ring-opening reaction. pvcplast.net
The second stage is the slower, reversible esterification of monobutyl maleate with a second molecule of n-butanol to yield the desired diester, this compound, and water. iich.gliwice.pl Due to the slow and reversible nature of this second step, a catalyst is essential to achieve practical reaction rates and high yields. pvcplast.net To drive the reaction to completion, the water formed during this stage is continuously removed from the reaction system, often through azeotropic distillation. Kinetic studies typically focus on this second, rate-determining step. iich.gliwice.pl The reaction is generally conducted at temperatures ranging from 383 to 413 K (110 to 140 °C). pvcplast.net
Maleic acid can also serve as the starting material for producing this compound through direct esterification with n-butanol. isites.info Unlike the anhydride route, this process involves the esterification of two carboxylic acid groups. The reaction is an equilibrium-limited process that produces water as a byproduct. isites.info Consequently, the presence of water in the initial reaction mixture, or its accumulation during the reaction, can adversely affect the conversion of maleic acid by shifting the equilibrium back toward the reactants. isites.info To counteract this, an excess of n-butanol is typically used to promote the forward reaction. isites.info For instance, studies have been conducted using a 1:10 molar ratio of maleic acid to n-butanol to maximize conversion. isites.info
Catalysis in this compound Synthesis
Catalysis is fundamental to the industrial synthesis of this compound, enabling the reaction to proceed at a feasible rate. Homogeneous acid catalysts are widely used due to their high activity.
Strong mineral and organic acids are effective homogeneous catalysts for the esterification process, activating the carbonyl group of the acid precursor and facilitating nucleophilic attack by the alcohol.
p-Toluenesulfonic acid (p-TSA) is a widely used, effective solid organic acid catalyst for the synthesis of this compound. atamankimya.comrsc.orgscielo.org.za It offers advantages such as high selectivity and operational simplicity. rsc.org Research has demonstrated that p-TSA can achieve high yields of this compound under specific conditions. jsu.edu.cnsemanticscholar.orgresearchgate.net In one study, a yield of 95.6% was achieved when reacting maleic anhydride and n-butyl alcohol for 70 minutes with reflux and water separation. jsu.edu.cnsemanticscholar.orgresearchgate.net The catalytic activities of p-TSA have been compared with other catalysts, confirming its efficacy. jsu.edu.cnsemanticscholar.orgresearchgate.net
Table 1: Synthesis of this compound using p-Toluenesulfonic Acid Catalyst
| Reactants | Molar Ratio (Anhydride:Butanol:Catalyst) | Reaction Time | Conditions | Yield | Reference |
|---|
Concentrated sulfuric acid is a traditional and powerful catalyst for the industrial production of this compound via direct esterification. patsnap.com It is highly effective but can lead to side reactions such as carbonization and oxidation, which may affect the final product's quality. patsnap.com Kinetic studies of the esterification of maleic anhydride with n-butanol using sulfuric acid as a catalyst have shown that the reaction kinetics appear to be second order with respect to both the acid and the alcohol. The reaction rate is significantly influenced by temperature, following the Arrhenius equation. Sulfuric acid-catalyzed alkylation is a complex system involving carbocation intermediates. mdpi.com
Table 2: Kinetic Findings for this compound Synthesis with Acid Catalysts
| Catalyst | Precursor | Key Findings | Temperature Range | Reference |
|---|---|---|---|---|
| Sulfuric acid | Maleic anhydride | The kinetics appeared to be second order with respect to both the acid and the alcohol. | 383–413 K |
Homogeneous Acid Catalysis Systems
Naphthalenesulfonic Acid Methylal Catalysis
A method for synthesizing this compound utilizes naphthalenesulfonic acid methylal as a catalyst for the esterification of malic acid and n-butanol. google.comgoogle.com This approach is noted for its high yields, which range from 95.5% to 99.6%. google.comgoogle.com The reaction is conducted under relatively mild conditions, with temperatures between 80–120°C and reaction times of 2–4 hours. The catalyst is used in small amounts, approximately 0.1–2.0% of the total weight of the reactants, and can be recovered and reused. google.com The process involves heating malic acid and n-butanol with the catalyst, removing the water produced during the reaction, and then separating the catalyst by filtration. The resulting product is then purified. google.com
| Parameter | Value |
| Reactants | Malic acid, n-butanol |
| Catalyst | Naphthalenesulfonic acid methylal |
| Catalyst Loading | 0.1–2.0 wt% of total reactants google.com |
| Temperature | 80–120°C |
| Reaction Time | 2–4 hours |
| Yield | 95.5–99.6% google.comgoogle.com |
| Catalyst Reusability | Yes google.com |
Heterogeneous Catalysis Systems
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Various solid acid catalysts have been investigated for the synthesis of this compound.
Ion Exchange Resins (e.g., Dowex 50WX8, Amberlyst-15)
Acidic cation exchange resins, such as Indion 225H and Amberlyst-15, have been effectively used in the synthesis of this compound from maleic acid and butanol. ias.ac.in The performance of these catalysts is influenced by several factors, including the molar ratio of reactants, catalyst loading, and reaction temperature. ias.ac.in For instance, in a study using Amberlyst-15, optimizing these parameters was crucial for maximizing the conversion rate. ias.ac.in The reaction kinetics in the presence of Amberlyst-15 have been described as pseudo-first order, with a calculated activation energy of 299 kJ/mol. Dowex 50WX8 is another ion exchange resin that has been used as a catalyst in the esterification of maleic anhydride with butanols.
| Catalyst | Reactants | Key Findings |
| Amberlyst-15 | Maleic acid, n-butanol | Effective for esterification; reaction parameters like mole ratio and catalyst loading are critical for high conversion. ias.ac.in The reaction follows pseudo-first-order kinetics. |
| Dowex 50WX8 | Maleic anhydride, butanols | Used in kinetic studies of esterification. |
Phosphotungstic Acid Catalysis
Kinetic studies on the esterification of maleic anhydride with various butanol isomers have identified phosphotungstic acid as a highly active catalyst. This research was conducted in a semibatch reactor under conditions that mimic industrial processes, where water is continuously removed. The study covered a temperature range of 383–413 K and initial alcohol-to-acid molar ratios from 2.2:1 to 5:1. The kinetics of the reaction were found to be second order with respect to both the acid and the alcohol.
| Parameter | Value |
| Catalyst | Phosphotungstic acid |
| Reactants | Maleic anhydride, butan-1-ol, 2-methylpropan-1-ol, butan-2-ol |
| Temperature Range | 383–413 K |
| Initial Molar Ratio (Alcohol:Acid) | 2.2:1 to 5:1 |
| Reaction Order | Second order with respect to both acid and alcohol |
Metal Salt Catalysis (e.g., Ferric Chloride Hexahydrate, Ammonium Ferric Sulfate Dodecahydrate)
The catalytic activities of several metal salts, including ferric chloride hexahydrate and ammonium ferric sulfate dodecahydrate, have been compared for the synthesis of dibutyl maleate from maleic anhydride and n-butyl alcohol. researchgate.netjsu.edu.cnsemanticscholar.org These Lewis acid catalysts have demonstrated effectiveness in promoting the esterification reaction. researchgate.net Ammonium ferric sulfate, in particular, is known to act as a catalyst in various biochemical reactions for generating free radicals. sigmaaldrich.com
Polyaniline Doped Catalysts
A solid acid catalyst prepared by doping polyaniline (PANI) with p-toluene sulfonic acid (PTSA) has been developed and studied for the synthesis of dibutyl maleate from maleic anhydride and n-butyl alcohol. researchgate.net The optimal reaction conditions were determined to be a molar ratio of n-butyl alcohol to maleic anhydride of 3.33:1, a catalyst content of 3.81% by weight, a reaction temperature at or below 130°C, and a reaction time of 3 hours. Under these conditions, a conversion of maleic anhydride of 96.23% was achieved. The catalyst demonstrated good stability, retaining 90.82% of its activity after five uses. The synthesis was found to be a second-order reaction with this catalyst, and the apparent activation energy was calculated to be 41.0 kJ/mol. researchgate.net
| Parameter | Value |
| Catalyst | Polyaniline doped with p-toluene sulfonic acid (PTSA/PANI) |
| Reactants | Maleic anhydride, n-butyl alcohol |
| Molar Ratio (n-butanol:maleic anhydride) | 3.33:1 researchgate.net |
| Catalyst Loading | 3.81 wt% researchgate.net |
| Temperature | ≤130°C researchgate.net |
| Reaction Time | 3 hours researchgate.net |
| Conversion of Maleic Anhydride | 96.23% researchgate.net |
| Catalyst Reusability | 90.82% activity after 5 cycles researchgate.net |
| Reaction Order | Second-order researchgate.net |
| Apparent Activation Energy | 41.0 kJ/mol researchgate.net |
Mechanistic Studies of Catalyst Activity
The mechanism of esterification reactions catalyzed by Lewis acids, such as metal salts, generally involves the activation of the carboxylic acid (or anhydride) by the catalyst. The Lewis acid coordinates to a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
For solid acid catalysts like ion-exchange resins, the reaction is believed to occur within the porous structure of the resin. The acidic sites (sulfonic acid groups) on the resin protonate the carbonyl oxygen of the malic acid or anhydride, thereby activating it for reaction with n-butanol. The efficiency of the catalyst is related to factors such as the number and accessibility of these acid sites.
In the case of monoalkyltin(IV)-catalyzed esterification, mechanistic studies suggest a mononuclear mechanism where the rate-determining step is the carbon-oxygen bond breaking. rsc.org While not specific to the catalysts listed for this compound synthesis, this provides insight into a possible pathway for esterification reactions. The catalyst facilitates the reaction by coordinating with the reactants and stabilizing the transition state.
Advanced Synthetic Approaches for this compound
Modern synthetic strategies for producing this compound aim to improve yield, reduce reaction times, and employ more environmentally benign conditions compared to traditional methods.
Microwave-Assisted Esterification
Microwave irradiation has emerged as a powerful tool to accelerate the esterification process for producing this compound. This technique significantly reduces reaction times and can improve energy efficiency. nih.gov Research has demonstrated the successful synthesis of this compound using microwave assistance with various catalysts.
In one approach, the heterogeneous catalyst Amberlyst-15 was used. A reaction conversion of 62.6% was achieved in 60 minutes under optimized conditions of a 1:3 acid to alcohol mole ratio, a temperature of 70°C, a catalyst loading of 5.5% (w/w), and the presence of 6% (w/w) molecular sieves. cir-safety.org
Another highly effective method involves an ionic liquid catalyst, [HSO3-pmim]+[HSO4]-, under microwave radiation. This system achieved a remarkable yield of 99.36% in just 15 minutes. The optimal conditions for this synthesis were a 1:4 molar ratio of maleic anhydride to n-butanol and a microwave power of 600W. nih.gov The ionic liquid catalyst also demonstrated good stability and reusability, maintaining high activity for up to seven cycles. nih.gov
Table 1: Comparison of Microwave-Assisted Synthesis Methods for this compound
| Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading | Power / Temperature | Time (min) | Conversion / Yield |
| Amberlyst-15 | 1:3 | 5.5% (w/w) | 70°C | 60 | 62.6% Conversion cir-safety.org |
| [HSO3-pmim]+[HSO4]- | 1:4 | 2.0 g | 600W | 15 | 99.36% Yield nih.gov |
Enzymatic Synthesis Pathways
Enzymatic synthesis, often utilizing lipases, is a cornerstone of green chemistry, offering high selectivity under mild conditions. mdpi.com While lipases are widely used for producing various esters, such as butyl lactate, specific research detailing the direct enzymatic synthesis of this compound from malic acid and butanol is not extensively documented in the available literature. nih.govresearchgate.net The principles of biocatalysis suggest that such a pathway is theoretically feasible and would involve the lipase-catalyzed esterification of malic acid's two carboxyl groups with n-butanol. mdpi.com However, detailed studies on substrate suitability, enzyme selection, and process optimization specific to this compound are not prominently reported.
Kinetic and Mechanistic Studies of this compound Formation
Understanding the reaction kinetics is crucial for optimizing the industrial synthesis of this compound. The esterification of maleic anhydride with butanol occurs in two stages: a rapid first step forming monobutyl maleate, followed by a slower, rate-determining second step where monobutyl maleate reacts with another butanol molecule to form this compound. rsc.org Kinetic studies typically focus on this slower second stage. rsc.org
Reaction Order Determination
Kinetic investigations into the synthesis of dibutyl maleate have determined the reaction order to provide insight into the reaction mechanism. For the catalytic esterification of monobutyl maleate with butyl alcohol, the kinetics were found to be second order with respect to both the acid and the alcohol. rsc.org This indicates that the concentration of both reactants significantly influences the rate of the slow step of the reaction.
Activation Energy Profiling
Activation energy is a critical parameter for characterizing the temperature sensitivity of a reaction. For the esterification of maleic acid and n-butanol using the cationic exchange resin Amberlyst-15 as a catalyst, the activation energy was calculated to be 71.5 kcal/mol. mdpi.com This high value underscores the need for catalysts and/or elevated temperatures to achieve a significant reaction rate. The effect of temperature on the reaction rate has been shown to follow the Arrhenius equation well. rsc.org
Influence of Reaction Parameters on Conversion and Yield
The conversion of reactants and the final yield of this compound are highly dependent on several key reaction parameters, including molar ratio of reactants, catalyst loading, and temperature.
Molar Ratio : An excess of the alcohol reactant is typically used to shift the reaction equilibrium towards the product. In studies using Amberlyst-15, increasing the mole ratio of maleic acid to n-butanol from 1:3 to 1:4 increased the acid conversion from 50% to 62%. isites.info However, increasing the ratio beyond 1:4 showed no significant further improvement in conversion. isites.info For microwave-assisted synthesis using an ionic liquid catalyst, a 1:4 molar ratio of maleic anhydride to n-butanol was found to be optimal. nih.gov
Catalyst Loading : The concentration of the catalyst directly impacts the number of available active sites for the reaction. When using Amberlyst-15, increasing the catalyst loading from 4% to 6% by weight resulted in an increase in maleic acid conversion from 68% to 77%. isites.info
Temperature : Reaction temperature affects the rate of reaction. Kinetic studies have typically been carried out in a temperature range of 383–413 K (110–140 °C). rsc.org
Table 2: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Catalyst / Method | Variation | Effect on Conversion / Yield |
| Molar Ratio (Acid:Alcohol) | Amberlyst-15 | 1:3 to 1:4 | Conversion increased from 50% to 62% isites.info |
| Molar Ratio (Acid:Alcohol) | Amberlyst-15 | Beyond 1:4 | No appreciable effect on conversion isites.info |
| Catalyst Loading | Amberlyst-15 | 4% to 6% (w/w) | Conversion increased from 68% to 77% isites.info |
| Molar Ratio (Anhydride:Alcohol) | Ionic Liquid / Microwave | 1:4 | Optimal for 99.36% yield nih.gov |
| Molar Ratio (Anhydride:Alcohol) | p-toluenesulfonic acid / Conventional | 1:2.5 | Optimal for 98.5% esterification rate nih.gov |
Chemical Transformations and Derivative Synthesis Involving Dibutyl Malate
Dibutyl Malate as a Chemical Intermediate
As a versatile chemical building block, this compound serves as a precursor in the synthesis of numerous organic compounds. atamanchemicals.comchemceed.com Its olefinic double bond allows for addition reactions, while the ester groups can be modified to yield various derivatives. celanese.com It is particularly noted as an intermediate in the production of paints, adhesives, copolymers, and derivatives of succinic acid. atamankimya.comatamanchemicals.comcelanese.com
A significant application of this compound is in the synthesis of polyaspartic esters through the Michael addition reaction. atamanchemicals.comwikipedia.org This reaction involves the addition of a primary amine to the double bond of the dialkyl maleate (B1232345). wikipedia.orgpatsnap.com The resulting polyaspartic esters are then used as components in coatings, adhesives, sealants, and elastomers. wikipedia.org
The structure of the maleate ester, specifically the alkyl group, influences the reaction kinetics and the properties of the final product. When compared to other dialkyl maleates like dimethyl maleate and diethyl maleate, dibutyl maleate demonstrates distinct effects on the reaction speed and the characteristics of the resulting polyaspartic polyurea film. Research investigating the influence of different maleates on reactions with 4,4'-dicyclohexylmethane diamine (HMDA) shows that as the size of the alkyl side group increases from methyl to butyl, the reaction rate slows down, and the resulting film becomes softer. google.com
| Maleate Ester | Gel Time (25°C) / min | Storage Stability | Resulting Paint Film Property |
|---|---|---|---|
| Dimethyl Maleate | 20 | Crystallization | More Crisp |
| Diethyl Maleate | 30 | Faint yellow, transparent | Flexible |
| Dibutyl Maleate | 40 | Light yellow, transparent | Softer |
The carbon-carbon double bond in this compound allows it to function as a dienophile in Diels-Alder reactions. atamankimya.comcelanese.comchemceed.com This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile to form a six-membered ring, providing a reliable method for synthesizing complex cyclic structures. sigmaaldrich.comwikipedia.org Dibutyl maleate's suitability for these syntheses makes it a useful intermediate for creating various cyclic compounds. atamankimya.comcelanese.com The reaction is a powerful tool for constructing new carbon-carbon bonds and introducing chemical complexity into molecules for use in materials and natural product synthesis. wikipedia.org
This compound is a key intermediate in the production of succinic acid derivatives. atamankimya.comatamanchemicals.comarpadis.com These derivatives are obtained primarily through reactions that target the double bond of the maleate structure. celanese.com
Through hydrogenation, the olefinic double bond of this compound can be saturated to yield valuable intermediates, most notably dibutyl succinate. atamankimya.comcelanese.com This process typically involves reacting the dialkyl maleate with hydrogen over a suitable catalyst. google.com The resulting dialkyl succinate can be a final product or can be further hydrogenated to produce 1,4-butanediol, gamma-butyrolactone, and tetrahydrofuran. google.com The hydrogenation of maleic acid and its esters is a common industrial route to producing succinic acid and its derivatives. will-co.eugoogle.com
Acetylation processes involving intermediates derived from this compound can also be used to obtain valuable chemical compounds. atamankimya.comcelanese.comatamankimya.com These reactions lead to further derivatives of succinic acid which are employed in many different areas of organic synthesis. atamankimya.comcelanese.com
Synthesis of Succinic Acid Derivatives
Isomerization Studies: Dibutyl Maleate to Dibutyl Fumarate
Dibutyl maleate, the cis-isomer, can be converted to its trans-isomer, dibutyl fumarate. nih.govchemicalbull.com This isomerization can be induced by the action of heat, acids, or bases. atamankimya.comatamanchemicals.comarpadis.com Research has demonstrated that this conversion can be achieved with high yields using specific catalysts. One patented method involves heating dibutyl maleate in the presence of phosphorus oxychloride to facilitate the transformation. The process yields di-n-butyl fumarate, which has distinct physical properties from its maleate counterpart. google.com
| Example | Reactant | Catalyst | Temperature | Time | Yield | Product Crystallizing Point |
|---|---|---|---|---|---|---|
| 15 | 114.1 g Dibutyl Maleate | 3.0 g Phosphorus Oxychloride | 110°C | 6 hours | 97.9% | -19.5°C |
| 22 | 114 g Dibutyl Maleate | 3.0 g Phosphorus Oxychloride | 110°C | 5 hours | 100% | -20.5°C |
Polymer Science and Material Applications of Dibutyl Malate
Dibutyl Malate as a Monomer in Polymerization
This compound's structure, featuring a reactive double bond, allows it to participate in polymerization reactions. As a comonomer, it is integrated into polymer chains, altering the final properties of the material, such as flexibility and adhesion.
The copolymerization of this compound (DBM) with vinyl acetate (B1210297) (VAc) is well-documented, leading to the formation of poly(vinyl acetate-co-dibutyl malate) [P(VAc-co-DBM)]. These copolymers are widely used in the production of adhesives and coatings. The incorporation of DBM into the polyvinyl acetate (PVAc) chain addresses the inherent brittleness of PVAc homopolymers.
A detailed kinetic study of the free-radical solution copolymerization of VAc and DBM initiated by AIBN in a chloroform solvent provided the monomer reactivity ratios. researchgate.net Reactivity ratios are crucial parameters that describe the preference of a growing polymer chain radical to add a monomer of its own kind or the other comonomer. fiveable.me
The reactivity ratios for the VAc-DBM system have been calculated using the extended Kelen-Tudos (KT) and Mayo-Lewis (MH) methods, yielding consistent results. researchgate.net
| Method | r_1 (Vinyl Acetate) | r_2 (this compound) | Citation |
|---|---|---|---|
| Extended Kelen-Tudos | 0.1102 | 0.0421 | researchgate.net |
| Mayo-Lewis | 0.1135 | 0.0562 | researchgate.net |
Since both r1 and r2 values are less than 1, it indicates that both radical types prefer to react with the other monomer rather than their own. fiveable.me The product of the reactivity ratios (r1r2) is significantly less than 1, suggesting a tendency toward alternating monomer placement in the polymer chain. fiveable.me These copolymers find applications in paints and adhesives, where DBM improves flexibility and water resistance.
This compound is also known to copolymerize with styrene. These copolymers are utilized in the formulation of coatings, films, and adhesives. A laboratory-scale synthesis involves charging a flask with this compound, heating it, and then continuously adding a mixture of styrene and a di-tert-butyl peroxide initiator. While the synthesis and application of these copolymers are established, detailed kinetic studies providing the monomer reactivity ratios for the specific this compound-styrene pair are not prominently available in the reviewed literature. For a related but distinct compound, dibutyltin maleate (B1232345) (DBTM), the reactivity ratios with styrene (St) were found to be r_DBTM = 0.099 and r_St = 9.9065, indicating that the styryl radical is much more reactive towards its own monomer than towards the organotin maleate. nih.gov
This compound exhibits a very low, near-zero tendency to undergo homopolymerization through free-radical mechanisms. researchgate.net This characteristic is attributed to the steric hindrance and electronic structure of the molecule. The bulky butyl ester groups on either side of the carbon-carbon double bond sterically hinder the approach of incoming monomers and the propagation of a polymer chain. This inability to form a homopolymer means that this compound is almost exclusively used as a comonomer in polymerization processes.
Functionalization of Polymeric Systems with this compound
Beyond its role as a comonomer, this compound is extensively used as an additive to modify polymer properties, most notably as a plasticizer.
Pure polyvinyl chloride (PVC) is a rigid and brittle material at room temperature. researchgate.net To impart flexibility, plasticizers are added. This compound can function as an effective plasticizer for PVC. acs.org The mechanism of plasticization involves the insertion of this compound molecules between the PVC polymer chains. This spacing increases the free volume and disrupts the intermolecular forces (dipole-dipole interactions) between the polymer chains, allowing them to slide past one another more easily. researchgate.netmdpi.com
The most significant effect of a plasticizer is the reduction of the polymer's glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmdpi.com By lowering the Tg, this compound makes the PVC flexible at ambient temperatures.
While specific data for this compound is limited, the effect of plasticizers on PVC is well-established. Data for dioctyl phthalate (DOP), a common plasticizer, illustrates this principle clearly.
| Sample | DOP Concentration (wt%) | Glass Transition Temperature (Tg) by DSC (°C) | Citation |
|---|---|---|---|
| Non-plasticized PVC | 0 | 87.4 | hitachi-hightech.com |
| Plasticized PVC | 10 | 73.7 | hitachi-hightech.com |
| Plasticized PVC | 20 | 58.5 | hitachi-hightech.com |
The addition of a plasticizer also significantly alters the mechanical properties of PVC. Generally, it leads to a decrease in tensile strength and hardness but a substantial increase in elongation at break (flexibility). mdpi.com For instance, PVC plasticized with dibutyl sebacate (DBS), another dibutyl ester plasticizer, demonstrates these characteristic changes.
| Property | Value | Citation |
|---|---|---|
| Breaking Stress (Tensile Strength) | 15.7 MPa | researchgate.net |
| High Extension (Elongation at Break) | 350% | researchgate.net |
| Shore A Hardness | 80.2 | researchgate.net |
These effects make plasticized PVC suitable for a wide array of applications, including flexible films, tubing, and cable insulation. mdpi.com
Modifying Acrylic Resins, including Polymethyl Methacrylate
This compound (DBM) is utilized as a comonomer in acrylic emulsion polymerization and as a plasticizer for acrylic resins like Polymethyl Methacrylate (PMMA). celanese.comataman-chemicals.comguidechem.comatamankimya.com Its incorporation into the polymer matrix modifies the material's physical and mechanical properties.
Research has focused on the plasticizing effects of DBM on PMMA, which is commonly used in dental applications. A study investigated the changes in the glass transition temperature (Tg) and mechanical properties of PMMA when varying amounts of DBM were added. The addition of DBM was found to significantly lower the Tg of PMMA, with the glass transition temperature being reduced by approximately half with the addition of the plasticizer. cumhuriyet.edu.tr This change indicates an increase in the flexibility and processability of the resin. The study analyzed the chemical interaction between PMMA and DBM, determining a binding energy of 1.591 eV. cumhuriyet.edu.tr
The mechanical properties of the PMMA-DBM blends were also evaluated. Tests for impact resistance, transverse resistance, and maximum flexion showed a strong correlation with the changes observed in the glass transition temperature. cumhuriyet.edu.tr
Table 1: Effect of this compound (DBM) Concentration on the Glass Transition Temperature (Tg) of Polymethyl Methacrylate (PMMA) Note: Specific data points from the source were not available to populate the table. The trend indicates a significant decrease in Tg with an increase in DBM percentage.
| DBM Concentration (by mass) | Change in Glass Transition Temperature (Tg) |
| 2% | Correlated decrease |
| 5% | Correlated decrease |
| 8% | Correlated decrease |
| 15% | Approximately 50% reduction |
Enhancement of Hydrophobicity and Water Resistance in Polymer Films
This compound is employed as a plasticizer in the formulation of water-resistant films. ataman-chemicals.comcontimpex.com Its integration into polymer matrices, such as those based on polyvinyl acetate (PVAc), has been shown to increase the hydrophobicity and water resistance of the resulting latex films. atamankimya.com The hydrophobic nature of the butyl groups in the DBM molecule contributes to repelling water from the film's surface. This property is crucial in applications where materials are exposed to moisture, as it can prevent degradation and enhance the durability of the polymer. nih.gov The improvement in hydrophobicity is characterized by an increased water contact angle on the surface of the polymer film. nih.govnih.gov
Role in Adhesive and Coating Formulations
In the adhesives and coatings industry, this compound is a key component, primarily used as a comonomer in the emulsion polymerization of vinyl and acrylic polymers. celanese.comataman-chemicals.comadakem.com Its inclusion in these formulations serves multiple purposes. As a plasticizer, DBM imparts flexibility to the polymer, which is essential for adhesives that need to maintain their bond strength under stress and for coatings that must resist cracking and flaking. ataman-chemicals.comwikipedia.org
Furthermore, DBM can improve the adhesion of the formulation to various substrates. atamankimya.com In paints and inks, it contributes to better rheological properties and can enhance waterproofing capabilities. atamankimya.com The use of DBM as an intermediate in the synthesis of polyaspartic esters has also led to its use in high-performance coatings, sealants, and elastomers. ataman-chemicals.comwikipedia.org
Elucidating Polymerization Kinetics and Mechanisms
Understanding the kinetics and mechanisms of this compound's polymerization is fundamental to controlling the final properties of the copolymers it forms.
Free Radical Copolymerization Studies
This compound's behavior in free radical copolymerization has been the subject of detailed kinetic studies. One comprehensive investigation focused on the solution copolymerization of vinyl acetate (VAc) and this compound (DBM) using an initiator in the presence of a solvent that also acted as a chain transfer agent. researchgate.net The study examined the effects of temperature, comonomer feed composition, and initiator concentration on the rate of copolymerization. researchgate.net
Such studies are crucial for determining monomer reactivity ratios, which describe the preference of a growing polymer chain radical to add a monomer of its own kind or the other comonomer. tulane.edu For instance, if the reactivity ratio for monomer 1 (r1) is greater than 1, the propagating chain ending in M1 prefers to add another M1 monomer. Conversely, if r1 is less than 1, it prefers to add monomer M2. tulane.edu This control over monomer incorporation allows for the tailoring of copolymer composition and sequence distribution, which in turn dictates the macroscopic properties of the material. tulane.edu
Another study explored the free radical copolymerization of organotin monomers, specifically dibutyltin maleate (DBTM), with styrene (ST) and butyl acrylate (B77674) (BA). nih.gov The research determined the copolymer composition and calculated the monomer reactivity ratios using the Fineman-Ross method. nih.gov
| Copolymer System | Conversion after 2 hours (%) | Conversion after 8 hours (%) |
| Poly(DBTM-co-ST) | 4.09 | 13.89 |
| Poly(DBTM-co-BA) | 34.01 | 36.8 |
Source: Adapted from research on organotin containing copolymers. nih.gov
Spectroscopic Analysis of Copolymer Structure (e.g., 1H-NMR, FT-IR)
The structural characterization of copolymers containing this compound is routinely performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. researchgate.net
FT-IR Spectroscopy is used to identify the functional groups present in the copolymer. nih.gov In the analysis of a VAc/DBM copolymer, characteristic peaks would confirm the incorporation of both monomers into the polymer chain. For example, the stretching vibrations of the carbonyl groups (C=O) from both the vinyl acetate and this compound units would be prominent in the spectrum, typically appearing in the wavenumber range of 1600 cm⁻¹ to 1900 cm⁻¹. researchgate.netnih.gov The presence of ester linkages and alkyl groups from DBM would also be confirmed by their characteristic absorption bands.
1H-NMR Spectroscopy provides detailed information about the chemical environment of the protons in the copolymer structure, allowing for the determination of the copolymer's composition. researchgate.netresearchgate.net In a VAc/DBM copolymer, specific signals in the 1H-NMR spectrum can be assigned to the protons of the vinyl acetate and this compound units. By integrating the areas of these signals, the molar ratio of the two monomers in the copolymer can be calculated. This data is essential for kinetic studies and for understanding how the comonomer feed ratio translates to the final copolymer composition. researchgate.net
Biological and Ecotoxicological Investigations of Dibutyl Malate
Dermal and Immunological Responses
Dibutyl maleate (B1232345) (DBM) has been identified as a compound with the potential to elicit notable dermal and immunological reactions. Research has focused on its role in contact sensitization, the involvement of dendritic cells, subsequent cytokine production, and the resulting clinical skin conditions.
Contact Sensitization Mechanisms (e.g., Fluorescein Isothiocyanate-Induced Hypersensitivity)
Studies have demonstrated that dibutyl maleate can enhance contact hypersensitivity responses. In murine models, when DBM is applied to the skin along with a sensitizing agent like fluorescein isothiocyanate (FITC), it augments the specific contact hypersensitivity reaction. This suggests that DBM has an adjuvant-like effect, increasing the sensitizing potential of other chemicals.
Role of Dendritic Cell Trafficking in Sensitization
A key mechanism underlying the enhanced sensitization by dibutyl maleate involves its influence on dendritic cells (DCs). Research has shown that DBM facilitates the movement of FITC-presenting dendritic cells from the skin to the draining lymph nodes. This increased trafficking of antigen-presenting cells is a critical step in the initiation of an immune response and subsequent sensitization.
Cytokine Production in Response to Dibutyl Malate Exposure
Concurrent with the increased dendritic cell trafficking, exposure to dibutyl maleate has been observed to increase cytokine production in the draining lymph nodes. Cytokines are signaling molecules that play a crucial role in orchestrating the immune response. The elevated production of these molecules further contributes to the enhancement of the contact dermatitis process.
Clinical Manifestations of Dibutyl Maleate-Induced Dermatitis
Clinically, dibutyl maleate has been identified as a cause of occupational allergic contact dermatitis. Cases have been reported in various occupational settings, including in the manufacturing of safety shoes and envelopes where it is used as a plasticizer in adhesives. The resulting dermatitis is a tangible manifestation of the underlying immunological sensitization.
Systemic Toxicity Assessment
Beyond its effects on the skin, there is evidence to suggest that dibutyl maleate may exert systemic toxicity, with the kidneys being a primary target organ.
Renal Effects of Dibutyl Maleate Exposure
Investigations into the systemic effects of dibutyl maleate have pointed towards potential renal changes, particularly with repeated oral intake of high doses. Dose-dependent renal effects have been observed in oral repeated-dose toxicity studies. industrialchemicals.gov.au
Due to structural similarities and the likelihood of common breakdown products, data from related compounds such as maleic anhydride (B1165640) and butyl hydrogen maleate are often used to infer the toxicological profile of dibutyl maleate through a process called read-across. These related substances have also been shown to cause similar renal effects, suggesting that the maleic acid core structure is a key factor in this toxicity. atamankimya.com The kidney is identified as a target organ for the toxic effects of dibutyl maleate. sigmaaldrich.com
Below is a table summarizing the observed effects of this compound:
| Biological Response | Observed Effect | Key Findings |
| Contact Sensitization | Enhancement of hypersensitivity | Augments the sensitizing potential of other chemicals like FITC. |
| Dendritic Cell Trafficking | Increased migration | Facilitates the movement of antigen-presenting cells from the skin to lymph nodes. |
| Cytokine Production | Elevated levels | Increased production of immune signaling molecules in draining lymph nodes. |
| Dermal Manifestations | Allergic contact dermatitis | Observed in occupational settings where DBM is used. |
| Systemic Toxicity | Potential renal effects | Repeated high-dose oral exposure may lead to kidney changes. |
Evaluation of Reproductive and Developmental Toxicity
No studies detailing the reproductive or developmental toxicity of this compound were identified. Research on other compounds, such as Dibutyl phthalate, has shown reproductive and developmental effects, but this data is not applicable to this compound.
Genotoxicity and Mutagenicity Studies
There is no available information from standard genotoxicity and mutagenicity assays (such as the Ames test, micronucleus test, or chromosomal aberration test) for this compound.
Ecological Fate and Environmental Impact
Information regarding the ecological fate and environmental impact of this compound is not available in the reviewed literature.
Biodegradation Pathways and Rates
No studies were found that investigated the biodegradation pathways or determined the rate of biodegradation for this compound in relevant environmental matrices like soil or water.
Aquatic Ecotoxicity (e.g., Fish, Daphnia, Algae)
Data on the acute or chronic toxicity of this compound to aquatic organisms such as fish, Daphnia, or algae are not available. Therefore, key metrics like LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) values for this compound could not be provided.
Hydrolysis Kinetics in Aqueous Environments
Specific data on the hydrolysis rate constants (acid-catalyzed, base-catalyzed, and neutral) for this compound in aqueous environments could not be located. While general principles of ester hydrolysis exist, compound-specific experimental data is necessary for an accurate assessment.
Bioaccumulation Potential
No experimental or modeled data on the bioaccumulation potential of this compound, such as the Bioconcentration Factor (BCF) or the octanol-water partition coefficient (Log Kow), were found.
Atmospheric Distribution and Mobility (as Fuel Additive)
This compound (DBM) has been investigated as a potential oxygenate additive for diesel fuel, aimed at reducing particulate emissions. osti.govnih.govresearchgate.net Its environmental performance, particularly its atmospheric fate and transport, is a key consideration. When released into the environment, transport predictions indicate that DBM would primarily concentrate in soils and waters, with minimal impact on the air. nih.govresearchgate.net This is largely due to its physicochemical properties, such as a very low vapor pressure compared to compounds like benzene or methyl tertiary butyl ether (MTBE). osti.gov
Fuel compounds can enter the atmosphere through incomplete combustion or evaporative losses from fuel systems, and from there can contaminate soil and groundwater via rainout or diffusion. osti.gov However, the atmospheric lifetime of DBM is relatively short. The atmospheric half-life of DBM, based on its reaction with hydroxyl radicals, is estimated to be 7.5 hours, assuming a 12-hour day and a specific hydroxyl concentration. osti.gov This is significantly shorter than the atmospheric half-lives of other fuel components like MTBE and benzene, suggesting that DBM is less persistent in the atmosphere. osti.gov
Simulations of its behavior in the environment show that DBM is less mobile in soil compared to more volatile fuel compounds, which is attributed to reduced vapor-phase transport and increased retention on soil particles. osti.gov Its strong sorption to soil retards its movement, providing more time for degradation processes like biodegradation and hydrolysis to occur before it can reach the water table. osti.gov
| Compound | Estimated Atmospheric Half-life (hours) |
|---|---|
| This compound (DBM) | 7.5 |
| Tripropylene Glycol Monomethyl Ether (TGME) | 2.0 |
| Methyl Tertiary Butyl Ether (MTBE) | 56.8 |
| Benzene | 65.8 |
This compound in Pest Management Research
This compound has demonstrated significant potential as an insect attractant, particularly for domestically occurring flies. epo.org Research has shown that DBM acts as a fly-attractant at specific concentrations. epo.org In one study, the percentage of time a fly spent in a sector with DBM vapor was calculated. The results indicated that DBM is an effective attractant for house flies at concentrations between 0.0005% and 1% in ethanol. epo.org
Further experiments confirmed these findings, showing that DBM at a concentration of 0.1% lured significantly more flies to a target than a control. epo.org This attractancy was found to be concentration-dependent. epo.org The research identified its effectiveness for the species Musca domestica and Fannia canicularis. epo.org The proposed application of this property is in insect traps, where emanating DBM vapors create a concentration gradient in the surrounding atmosphere, luring the flies into or onto the trap. epo.org
| Insect Species | Attractant Effect | Effective Concentration Range (% in ethanol) |
|---|---|---|
| Musca domestica (House Fly) | Attractant | 0.0005 - 1.0 |
| Fannia canicularis (Lesser House Fly) | Attractant | Not specified, but effective |
Historically, prior to the discovery of its attractant properties for certain fly species, this compound and other malate esters were investigated and reported as effective repellents against various biting insects. epo.org A notable compilation of such research is the "Agriculture Handbook No. 239," published in 1963 by the Agricultural Research Service of the U.S. Department of Agriculture. epo.orggovinfo.gov This handbook summarized the screening of thousands of chemical compounds for their effects on ten different insect species. govinfo.gov While this handbook mentioned that several esters of malic acid were slightly attractive to fruit flies, Gypsy moths, and Drosophila, it did not report any data for the house fly. epo.org In contrast, other historical sources, including U.S. patents, have cited this compound as an effective repellent against various biting insects and midges. epo.org
Analytical Methodologies for Dibutyl Malate Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like dibutyl malate. By examining the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons in the butyl chains and the malate backbone. The integration of these signals is proportional to the number of protons, confirming the structure.
¹³C NMR Spectroscopy: Carbon NMR identifies the different carbon environments within the molecule. Each unique carbon atom in this compound, from the carbonyl carbons of the ester groups to the distinct carbons of the butyl chains, will produce a separate signal.
The expected chemical shifts in the NMR spectra provide definitive evidence for the structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Terminal methyl of butyl groups | ~0.9 | ~13.7 |
| CH₂ | Methylene adjacent to CH₃ | ~1.4 | ~19.1 |
| CH₂ | Methylene adjacent to ester oxygen | ~1.6 | ~30.5 |
| O-CH₂ | Methylene bonded to ester oxygen | ~4.1 | ~65.0 |
| CH(OH) | Methine with hydroxyl group | ~4.5 | ~67.5 |
| CH₂ | Methylene in malate backbone | ~2.7-2.8 | ~38.0 |
| C=O | Carbonyl of ester groups | N/A | ~170-174 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and instrument frequency.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.
Key characteristic absorptions for this compound include:
A strong, broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the alkane groups in the butyl chains.
A very strong, sharp absorption peak in the range of 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups. vscht.cz
A distinct absorption in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkages.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850-3000 (strong) | C-H stretch | Alkane (-CH₂, -CH₃) |
| 1735-1750 (very strong) | C=O stretch | Ester (-COO-) |
| 1000-1300 (strong) | C-O stretch | Ester (-COO-) |
Source: Data adapted from NIST Chemistry WebBook and general IR spectroscopy principles. vscht.cznist.gov
Chromatographic Techniques
Chromatography is indispensable for separating this compound from complex mixtures, allowing for its accurate quantification and the assessment of its purity.
Gas Chromatography (GC) for Purity and Composition Analysis
Gas Chromatography (GC) is a robust technique for determining the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
For purity analysis, GC can effectively separate this compound from potential impurities such as residual 1-butanol, unreacted malic acid (if derivatized), or by-products from synthesis. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification of impurities, a Mass Spectrometer (MS) can be used as a detector (GC-MS). nih.govresearchgate.net
Table 3: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min |
| Injector | Split/Splitless, 250°C |
| Oven Program | Initial 150°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS) |
Note: These parameters are illustrative and may require optimization for specific applications.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS/MS) for Trace Analysis
For the detection and quantification of trace amounts of this compound in complex matrices such as environmental or biological samples, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. ub.edushimadzu.com This technique offers exceptional sensitivity and selectivity.
The analysis typically employs reverse-phase HPLC, where this compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce a characteristic product ion. This specific transition provides a high degree of certainty in identification and quantification, even at very low concentrations. sciex.com
Table 4: Illustrative HPLC-MS/MS Parameters for this compound Trace Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | Gradient elution with Water (with 0.1% formic acid) and Acetonitrile/Methanol |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ |
| Product Ion (m/z) | Compound-specific fragment(s) |
Note: Specific MRM transitions and mobile phase gradients must be optimized experimentally.
Other Analytical Approaches
Beyond spectroscopy and chromatography, other classical and instrumental methods can be employed for the characterization of this compound.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. The results can be used to verify its empirical formula (C₁₂H₂₂O₅) and confirm its elemental composition, serving as a fundamental check of purity. clariant.com
Titrimetric Methods (Saponification Value): Saponification is a classic wet chemistry method used to determine the ester number. clariant.com The analysis involves the hydrolysis of the ester using a known excess amount of a strong base (e.g., potassium hydroxide). The unreacted base is then back-titrated with a standardized acid. The amount of base consumed is proportional to the amount of ester present, providing a measure of the compound's purity and average molecular weight. pharmaguideline.comebsco.com
Advanced Applications and Future Research Directions for Dibutyl Malate
Emerging Applications in Coatings and Adhesives
Dibutyl malate is increasingly being recognized for its beneficial properties in the formulation of high-performance coatings and adhesives. semanticscholar.orgmnstate.edu Its primary role in this sector is as a plasticizer and a comonomer in the emulsion polymerization of vinyl and acrylic resins. mnstate.edutennessee.edupvcplast.net
As a plasticizer, this compound enhances the flexibility and durability of coatings and adhesives. pvcplast.netnih.gov When incorporated into polymer formulations, its molecules position themselves between the polymer chains, reducing intermolecular forces and allowing for greater movement. This results in a lower glass transition temperature (Tg), rendering the material more pliable and less brittle at ambient temperatures. pvcplast.net This improved flexibility is crucial for applications where the coated or bonded materials are subject to bending or thermal expansion and contraction.
In addition to its plasticizing effects, this compound is used as a comonomer in the synthesis of vinyl acetate (B1210297) and acrylic polymers. nih.govchemicalbook.com Its copolymerization with monomers like vinyl acetate leads to resins with improved adhesion, water resistance, and stability against ultraviolet (UV) light. tennessee.edu These properties are highly desirable in the manufacturing of paints and adhesives for both interior and exterior applications. chemicalbook.com The incorporation of this compound into the polymer backbone can also enhance the rheological properties of the formulation, leading to better flow and film formation. mnstate.edu
| Property Enhanced | Mechanism of Action | Application Area |
| Flexibility | Acts as a plasticizer, lowering the glass transition temperature. pvcplast.net | Flexible PVC films, tubes, and cables. pvcplast.net |
| Adhesion | Improves bonding strength in copolymer formulations. mnstate.edunih.gov | High-performance adhesives for construction and automotive sectors. |
| Water Resistance | Increases hydrophobicity of polymer films. mnstate.edu | Exterior paints and water-resistant coatings. tennessee.edu |
| UV Stability | Enhances resistance to degradation from UV radiation. tennessee.edu | Protective coatings for outdoor applications. |
This compound in Sustainable Chemical Processes
The growing emphasis on green chemistry and sustainable industrial practices has highlighted the potential of this compound as an eco-friendly alternative to traditional petrochemical-based plasticizers. acs.org Its favorable environmental profile, including biodegradability, makes it a subject of interest for developing more sustainable chemical processes and products.
One of the key areas of research is its use as a bio-based plasticizer. As concerns over the environmental and health impacts of phthalate-based plasticizers continue to grow, there is a significant demand for safer alternatives. This compound, derivable from renewable resources, presents a promising option. Studies have shown that maleate-based plasticizers can effectively lower the glass transition temperature of polymers like polyvinyl chloride (PVC), comparable to traditional plasticizers. rsdjournal.org
Furthermore, the synthesis of this compound itself is an area of active research for process optimization and sustainability. Traditional synthesis methods often rely on corrosive catalysts like sulfuric acid, which can lead to equipment damage and the generation of hazardous waste. pvcplast.netresearchgate.net Modern research focuses on the use of greener catalysts, such as solid superacids, heteropolyacids, and ionic liquids, which offer advantages like easier separation, reusability, and reduced environmental impact. pvcplast.net
The biodegradability of this compound is another significant aspect of its role in sustainable chemical processes. Studies have investigated its environmental fate and have shown that it can be broken down by microorganisms. This property is particularly important for applications where the end-of-life of the product is a concern, as it suggests a lower potential for long-term environmental persistence compared to some conventional plasticizers.
Innovative Fuel Additive Research
A promising and innovative application for this compound is its use as an oxygenated fuel additive for diesel engines. The addition of oxygen-bearing compounds to diesel fuel is a well-established strategy for reducing harmful emissions, particularly particulate matter (soot) and nitrogen oxides (NOx). This compound's molecular structure, which contains oxygen, makes it a viable candidate for this purpose.
Research has shown that blending this compound with diesel fuel can have a positive impact on combustion characteristics and emission profiles. The oxygen content in this compound promotes more complete combustion, which can lead to a reduction in soot formation. Several studies have experimentally investigated the effects of this compound-diesel blends on engine performance and emissions.
One study found that the addition of this compound to diesel fuel resulted in a decrease in in-cylinder pressure. mcmaster.ca However, it also led to an increase in the ignition delay period, which is attributed to the lower cetane number of this compound compared to diesel. mcmaster.ca Despite this, the combustion duration was observed to be shorter with the fuel blends. mcmaster.ca In terms of emissions, the use of this compound as a fuel additive has been shown to reduce hydrocarbon (HC) and soot emissions. mcmaster.ca
| Parameter | Effect of this compound Addition | Reference |
| In-cylinder Pressure | Decrease | mcmaster.ca |
| Ignition Delay | Increase | mcmaster.ca |
| Combustion Duration | Decrease | mcmaster.ca |
| Hydrocarbon (HC) Emissions | Reduction | mcmaster.ca |
| Soot Emissions | Reduction | mcmaster.ca |
Future research in this area is likely to focus on optimizing the blend ratio of this compound in diesel to maximize the reduction in emissions without compromising engine performance. Further investigations into the long-term effects of this compound on engine components and lubricating oils will also be crucial for its commercial viability as a fuel additive.
Prospects in Pharmaceutical Synthesis and Intermediates
This compound holds potential as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly in the creation of active pharmaceutical ingredients (APIs). rsdjournal.orgnih.gov Its chemical structure offers several reactive sites that can be exploited for the construction of more complex molecules.
One of the key synthetic pathways involves the hydrogenation of dibutyl maleate (B1232345) to produce dibutyl succinate. researchgate.net Succinic acid and its derivatives are important building blocks in the pharmaceutical industry and are used in the synthesis of a variety of drugs. wikipedia.org The ability to generate these succinate structures from dibutyl maleate opens up possibilities for its use in the production of APIs.
Another significant area of potential is the use of dibutyl maleate as a dienophile in Diels-Alder reactions. tennessee.edunih.govmasterorganicchemistry.com The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings, a common structural motif in many pharmaceutical compounds. masterorganicchemistry.com The electron-withdrawing nature of the ester groups in dibutyl maleate activates its double bond, making it a suitable reaction partner for a wide range of dienes. This allows for the stereocontrolled synthesis of complex cyclic structures that can serve as scaffolds for drug development.
Computational Chemistry and Modeling of this compound Interactions
Computational chemistry and molecular modeling are powerful tools for understanding the behavior of molecules at the atomic level and for predicting their physical and chemical properties. While specific computational studies focusing exclusively on this compound are limited, research on similar plasticizers, particularly in the context of their interaction with polymers like PVC, provides a framework for how these methods can be applied.
Molecular dynamics (MD) simulations have been used to predict the thermomechanical properties of plasticizers in PVC. semanticscholar.orgrsdjournal.org These simulations can model the movement and interaction of individual atoms and molecules over time, providing insights into how plasticizers affect the properties of the polymer matrix. For instance, MD simulations can be used to calculate the glass transition temperature (Tg), Young's modulus, and shear modulus of PVC-plasticizer systems. semanticscholar.orgrsdjournal.org These predicted values can then be compared with experimental data to validate the computational model.
In the context of this compound, MD simulations could be employed to:
Predict its effectiveness as a plasticizer: By simulating the interaction of this compound with PVC chains, it is possible to predict its impact on the material's flexibility and thermal stability.
Understand its compatibility with different polymers: Simulations can provide insights into the intermolecular forces between this compound and various polymers, helping to predict their miscibility and the stability of the blend.
Model its migration rate: The diffusion of plasticizers out of the polymer matrix is a critical issue. MD simulations can be used to predict the diffusion coefficient of this compound in a polymer, which is related to its permanence.
Quantum chemical calculations, such as Density Functional Theory (DFT), can also be applied to study the electronic structure and reactivity of this compound. nih.govresearchgate.net These calculations can provide information on molecular properties like bond energies, charge distribution, and reactivity indices, which can be useful in understanding its behavior in chemical reactions, such as its role as a dienophile in Diels-Alder reactions. nih.govresearchgate.net
Advanced Materials Science Incorporating this compound
The utility of this compound in materials science extends to the development of advanced materials with tailored properties. Its ability to participate in polymerization and act as a modifying agent makes it a valuable component in the design of novel polymers and composites. nih.gov
One area of application is in the synthesis of functional copolymers. This compound can be copolymerized with a variety of other monomers to create polymers with specific functionalities. nih.gov For example, its copolymerization with vinyl acetate or acrylic monomers can be tailored to produce materials with controlled flexibility, adhesion, and thermal properties. chemicalbook.com These copolymers can find applications in areas such as specialty coatings, sealants, and elastomers. nih.govmasterorganicchemistry.com
This compound is also used in the modification of existing polymers to enhance their performance. nih.gov By incorporating it into a polymer matrix, it is possible to improve processing characteristics, mechanical performance, and thermal stability. nih.gov For instance, it can be used to increase the impact resistance of brittle polymers or to improve the low-temperature flexibility of elastomers.
Furthermore, research has explored the use of this compound in the development of materials for specific applications such as textile finishing, where it can act as a crosslinking agent to impart properties like wrinkle resistance and water repellency to fabrics. nih.gov Its role as a reactive diluent in various resin systems also allows for the formulation of materials with improved flow properties and enhanced film formation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing dibutyl malate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves esterification of malic acid with butanol using acid catalysts (e.g., sulfuric acid). To optimize yield, employ a Design of Experiments (DoE) approach, varying parameters like temperature (80–120°C), molar ratios (1:2 to 1:4 malic acid:butanol), and reaction time (4–12 hrs). Validate purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm, coupled with NMR for structural confirmation. Report retention times, peak areas, and spectral assignments in tabular form (e.g., Table 1) .
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) over 6–12 months. Use gas chromatography (GC) to monitor degradation products (e.g., free malic acid, butanol). Include data on pH-dependent hydrolysis rates (e.g., degradation half-life at pH 3 vs. pH 7) in a comparative table (Table 2) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s interactions with lipid bilayers, and how can these be experimentally resolved?
- Methodological Answer : Employ molecular dynamics (MD) simulations paired with experimental techniques like fluorescence anisotropy or differential scanning calorimetry (DSC). For example, use DSC to measure phase transition temperatures of dipalmitoylphosphatidylcholine (DPPC) bilayers with/without this compound. Tabulate changes in transition enthalpy (ΔH) and cooperativity .
Q. How do enantiomeric differences in this compound affect its biochemical activity (e.g., enzyme inhibition)?
- Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test inhibitory effects on malate dehydrogenase (MDH) using kinetic assays. Calculate IC₅₀ values and compare with racemic mixtures. Present data as Lineweaver-Burk plots and inhibition constants (Table 3) .
Q. What statistical approaches are recommended for resolving contradictions in this compound toxicity data across studies?
- Methodological Answer : Perform a meta-analysis of existing toxicity datasets (e.g., LD₅₀, NOAEL) using random-effects models to account for heterogeneity. Include sensitivity analyses to identify outliers or confounding variables (e.g., solvent choice in in vivo studies). Summarize findings in a forest plot (Figure 1) .
Data Presentation Guidelines
Table 1 : Analytical Methods for this compound Characterization
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Purity | HPLC-UV | 0.1% | |
| Structural Confirmation | ¹H/¹³C NMR | 1 ppm | |
| Thermal Stability | DSC | 0.1 J/g |
Table 2 : Stability of this compound Under Accelerated Conditions
| Condition (Temperature/RH) | Degradation Half-Life (Days) | Major Degradation Product |
|---|---|---|
| 25°C/60% RH | 180 | Butanol |
| 40°C/75% RH | 90 | Malic Acid |
Ethical and Reproducibility Considerations
- Reproducibility : Document all experimental protocols (e.g., catalyst concentrations, chromatographic conditions) in supplementary materials to enable replication .
- Ethical Compliance : For studies involving human-derived cells, adhere to Institutional Review Board (IRB) guidelines for informed consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
